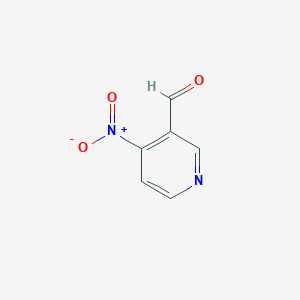

4-Nitronicotinaldehyde

Overview

Description

4-Nitronicotinaldehyde is a chemical compound with the molecular formula C6H4N2O3 . It is primarily used for research and development purposes .

Chemical Reactions Analysis

The reduction of nitrophenol, a compound structurally similar to 4-Nitronicotinaldehyde, is a commonly used model reaction to assess the activity of nanostructured materials . This reaction is typically carried out in the presence of reducing agents .Scientific Research Applications

Nitronicotinaldehyde in Spin Trapping Studies

- Application : 4-Nitronicotinaldehyde, as a nitrone spin trap, is utilized in electron paramagnetic resonance (EPR) spectroscopy to identify transient radicals in chemical and biological systems. Its high reactivity to superoxide radical anion and persistent superoxide adducts make it significant in studying radical-mediated diseases (Han et al., 2009).

Diverse Applications in Heterocyclic Compound Synthesis

- Application : Nitrones, including 4-Nitronicotinaldehyde, are employed for the synthesis of various heterocyclic compounds. They are known for their [3+2]-dipolar cycloaddition reactivity, leading to the formation of isoxazolines and isoxazolidines. This also includes stepwise [3+3]-cycloaddition reactions and internal redox cyclization reactions (Anderson, 2016).

Synthesis of Biologically Active Compounds

- Application : 4-Nitronicotinaldehyde is essential in the synthesis of biologically active compounds, serving as a key building block. Nitrones' versatile nature enables them to be used in various synthetic strategies, contributing to the development of natural and therapeutic agents (Safin et al., 2017).

Photocatalytic Applications

- Application : Nitrones, including 4-Nitronicotinaldehyde, are explored in the field of photocatalysis, particularly in artificial photosynthesis and environmental remediation. Their role in creating photocatalyst structures for energy conversion and environmental decontamination is significant (Ong et al., 2016).

Catalysis and Environmental Applications

- Application : 4-Nitronicotinaldehyde plays a role in catalytic reactions, particularly in the reduction of nitroarenes. It contributes to the development of efficient catalysts for environmental applications, including water treatment and pollutant reduction (Gupta et al., 2014).

Magnetic Properties in Molecular Devices

- Application : The compound is involved in studies related to molecular magnetism and spintronic applications. Its role in understanding the magnetic properties of molecules is crucial for advancing technology in magnetic devices (Collauto et al., 2012).

Safety and Hazards

properties

IUPAC Name |

4-nitropyridine-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4N2O3/c9-4-5-3-7-2-1-6(5)8(10)11/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOCNJQYXCDLGRQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC(=C1[N+](=O)[O-])C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50693123 | |

| Record name | 4-Nitropyridine-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50693123 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Nitronicotinaldehyde | |

CAS RN |

944899-52-9 | |

| Record name | 4-Nitropyridine-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50693123 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

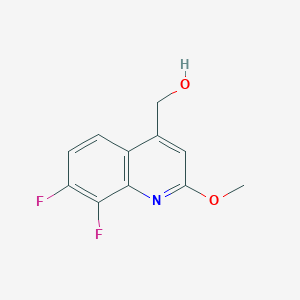

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![tert-butyl 5,6-dihydropyrido[3,4-d]pyrimidine-7(8H)-carboxylate](/img/structure/B1502998.png)

![5-bromo-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile](/img/structure/B1503001.png)

![7-bromo-1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde](/img/structure/B1503007.png)

![methyl (3R,4R,5R,6R)-3,4,5-triacetyloxy-6-[2-[(5-nitro-1,3-thiazol-2-yl)carbamoyl]phenoxy]oxane-2-carboxylate](/img/structure/B1503010.png)

![Methyl [1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylate](/img/structure/B1503016.png)

![3-formyl-1H-pyrrolo[3,2-b]pyridine-6-carbonitrile](/img/structure/B1503017.png)

![4-(1H-pyrrolo[2,3-b]pyridin-1-yl)benzonitrile](/img/structure/B1503033.png)